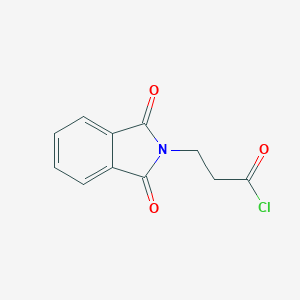

1-(2-Phthalimidopropionyl)chloride

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-9(14)5-6-13-10(15)7-3-1-2-4-8(7)11(13)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQHPUCQCWTFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169073 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17137-11-0 | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17137-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017137110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-propionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIHYDRO-1,3-DIOXO-2H-ISOINDOLE-2-PROPIONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8D9N4EZF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N-phthaloyl-(S)-alanyl chloride

An In-Depth Technical Guide to the Synthesis of N-phthaloyl-(S)-alanyl chloride from (S)-alanine

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and the development of chiral pharmaceuticals, the precise control of stereochemistry is paramount. N-phthaloyl-(S)-alanyl chloride emerges as a pivotal chiral building block, valued for its dual functionality: a highly reactive acyl chloride for forming new bonds and a robust N-phthaloyl protecting group that safeguards the integrity of the stereogenic center of the original (S)-alanine.

The phthaloyl group offers significant advantages. Its steric bulk and electronic properties prevent the amine from participating in unwanted side reactions, and it is stable under a wide range of conditions, yet can be removed when desired.[1][2] This strategic protection allows the carboxylic acid moiety to be activated, typically as an acyl chloride, transforming it into a potent electrophile ready for coupling reactions, most notably amide bond formation in peptide synthesis.[2][3]

This guide provides a comprehensive, mechanistically-grounded overview of the reliable two-step synthesis of N-phthaloyl-(S)-alanyl chloride, starting from the readily available chiral amino acid, (S)-alanine. We will delve into the causality behind experimental choices, focusing on the critical aspects of maximizing yield while preserving the enantiomeric purity of the final product.

Part 1: The Foundational Step - N-Phthaloylation of (S)-Alanine

The initial and most critical phase of the synthesis is the protection of the amino group of (S)-alanine. This is achieved through a condensation reaction with phthalic anhydride.

Mechanism and Rationale

The reaction proceeds via a classical nucleophilic acyl substitution pathway.[1][2] The lone pair of electrons on the nitrogen atom of the (S)-alanine amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This initial attack forms a tetrahedral intermediate which subsequently opens the anhydride ring to yield an amic acid intermediate. With the application of heat, an intramolecular cyclization occurs, followed by the elimination of a water molecule to form the highly stable five-membered phthalimide ring.

Caption: Mechanism for the formation of acyl chloride using thionyl chloride.

While effective, this reaction can be performed under even milder conditions using oxalyl chloride with a catalytic amount of dimethylformamide (DMF), which can reduce reaction times and further ensure the preservation of optical purity. [2][3]

Detailed Experimental Protocol: Synthesis of N-phthaloyl-(S)-alanyl chloride

-

Reagents: N-phthaloyl-(S)-alanine, Thionyl Chloride (SOCl₂), Anhydrous Toluene (optional).

-

Equipment: Round-bottom flask, reflux condenser with a gas outlet/drying tube, magnetic stirrer, heating mantle.

-

Safety: This procedure must be performed in a well-ventilated fume hood as both thionyl chloride and the byproduct HCl are corrosive and toxic. [4] Procedure:

-

Place the dried N-phthaloyl-(S)-alanine (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Carefully add an excess of thionyl chloride (e.g., 2-3 eq), either neat or using an anhydrous solvent like toluene.

-

Optionally, a single drop of anhydrous DMF can be added as a catalyst.

-

Gently heat the mixture to reflux (or stir at room temperature if using a catalyst) for 2-4 hours. The completion of the reaction is often indicated by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, use a trap (e.g., a base trap with NaOH solution) to neutralize the corrosive vapors before they reach the vacuum pump.

-

To ensure complete removal, anhydrous toluene can be added and co-evaporated (azeotroped) two or three times. [5]7. The resulting product, N-phthaloyl-(S)-alanyl chloride, is a pale yellow solid or oil and is highly sensitive to moisture. [3]It is often used immediately in the subsequent reaction without extensive purification. [5]

Purification and Characterization

If high purity is required, the acyl chloride can be purified by recrystallization from a mixture of dichloromethane and hexane. [3]

-

Characterization Challenge: Due to their high reactivity, acyl chlorides can be difficult to characterize directly by methods like NMR, as they can hydrolyze with trace moisture in the solvent. [5]* Confirmatory Analysis: A common practice is to quench a small aliquot of the crude product with a nucleophile (e.g., methanol or benzylamine) to form a stable ester or amide, which can then be easily analyzed by TLC, HPLC, or NMR to confirm the conversion was successful. [5]Mass spectrometry can also be used to verify the molecular weight of the acyl chloride. [3]

Parameter Typical Value Purpose Appearance Pale yellow solid or oil Initial quality check Molecular Formula C₁₁H₈ClNO₃ [6] Molecular Weight 237.64 g/mol [6] | Optical Rotation | [α]D²⁰ ≈ -12.4° (c=1, CH₂Cl₂) [3]| Confirmation of stereochemical integrity |

Overall Synthesis Workflow

The entire process is a streamlined, two-stage protocol designed for efficiency and control.

Caption: High-level workflow for the synthesis of N-phthaloyl-(S)-alanyl chloride.

Conclusion

The synthesis of N-phthaloyl-(S)-alanyl chloride from (S)-alanine is a robust and well-established two-step process that is fundamental to the work of synthetic chemists in pharmaceutical and materials science. The success of this synthesis hinges on a clear understanding of the underlying reaction mechanisms and a meticulous approach to experimental execution. By carefully controlling reaction temperatures during the N-phthaloylation step, the critical stereochemical integrity of the chiral center is preserved. The subsequent conversion to the highly reactive acyl chloride, using standard chlorinating agents like thionyl chloride, provides a versatile intermediate ready for a multitude of coupling reactions. This guide provides the technical foundation and practical insights necessary for researchers to confidently and successfully prepare this valuable chiral building block.

References

-

SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. TSI Journals. [Link]

-

Synthesis of Some (S)-Alanine Derivatives. TSI Journals. [Link]

-

SYNTHESIS OF SOME ( S)-ALANINE DERIVATIVES. Semantic Scholar. [Link]

-

Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. Toppr. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

-

Can thionyl chloride convert two equivalents of carboxylic acids to acyl chlorides? Chemistry Stack Exchange. [Link]

-

Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]

-

N-phthalyl-L-alanine chloride. Molbase. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phthalimidopropionyl Chloride

Foreword: Navigating the Nomenclature

The compound designated "1-(2-Phthalimidopropionyl)chloride" presents a potential ambiguity. Chemical nomenclature can lead to two distinct structures: 2-Phthalimidopropionyl chloride, derived from the amino acid alanine, and 3-Phthalimidopropionyl chloride, derived from β-alanine. This guide focuses specifically on 2-Phthalimidopropionyl chloride (specifically, the S-enantiomer, Phthaloyl-L-alanine chloride) , a molecule of significant interest in medicinal chemistry and chiral synthesis due to its origins from a fundamental biological building block. Its structural counterpart, 3-Phthalimidopropionyl chloride (CAS 17137-11-0), while a useful reagent, possesses a different reactivity profile and application scope.[1][2][3][4] The strategic placement of the phthalimido group on the alpha-carbon of the propionyl chloride backbone imbues this molecule with unique stereochemical properties, making it a valuable tool for introducing chirality and for peptide modifications.

Core Chemical and Physical Characteristics

2-Phthalimidopropionyl chloride is a bifunctional molecule, integrating a reactive acyl chloride with a protected amino acid moiety.[5] This duality is the foundation of its utility in complex organic synthesis. The phthaloyl group serves as a robust protecting group for the amine, preventing self-reaction and directing the reactivity to the highly electrophilic acyl chloride.[5]

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the alanine-derived compound. Note that properties like melting point and optical rotation are critical quality control parameters that confirm the stereochemical integrity of the material.[6]

| Property | Value | Reference |

| Chemical Name | (S)-2-(1,3-Dioxoisoindolin-2-yl)propanoyl chloride | [7] |

| Synonyms | Phthaloyl-L-alanine chloride | [6] |

| CAS Number | 4306-25-6 | [6] |

| Molecular Formula | C₁₁H₈ClNO₃ | [8] |

| Molecular Weight | 237.64 g/mol | [3] |

| Appearance | Crystalline solid (typical) | |

| Optical Rotation | [α]D²⁰ = -28.4 (c=1, CH₂Cl₂) (for the precursor N-phthaloyl-L-alanine) | [6] |

| Melting Point | 146.8 °C (for the precursor N-phthaloyl-L-alanine) | [6] |

Synthesis and Mechanistic Pathways

The synthesis of 2-Phthalimidopropionyl chloride is a well-established, two-step process. The causality behind this sequence is crucial: first, the nucleophilic amine must be protected to prevent it from interfering with the subsequent, highly reactive chlorinating agent.

Caption: Overall synthesis workflow for 2-Phthalimidopropionyl chloride.

Step 1: Synthesis of N-Phthaloyl-L-alanine

The initial step involves the condensation of L-alanine with phthalic anhydride.[6][9] The choice of glacial acetic acid as a solvent is strategic; it facilitates the reaction while maintaining mild acidic conditions that are critical for preserving the stereochemical integrity of the chiral center.[6] The reaction proceeds via nucleophilic attack of the alanine's amino group on a carbonyl carbon of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.[5][9]

Field-Proven Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1.0 eq) and phthalic anhydride (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of alanine).

-

Reaction: Heat the mixture to reflux (bath temperature ~118-120°C) for 5-7 hours.[9][10] The progress can be monitored by TLC.

-

Workup: Allow the reaction to cool. Remove the acetic acid under reduced pressure to yield a viscous oil or solid.

-

Purification: The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-Phthaloyl-L-alanine as a crystalline solid.[9]

-

Validation: Confirm product identity and purity via melting point determination and measurement of optical rotation, comparing against literature values.[6]

Step 2: Acyl Chlorination

The conversion of the carboxylic acid to the highly reactive acyl chloride is the critical activation step.[5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Causality in Reagent Choice: For sensitive substrates, a combination of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) offers a milder and more selective alternative.[6] This system operates through the formation of a highly reactive Vilsmeier reagent intermediate (chloro-dimethylformiminium chloride), which is the active acylating species.[5][10] This method often allows for lower reaction temperatures, further reducing the risk of racemization.[6]

Field-Proven Experimental Protocol (Using Thionyl Chloride):

-

Setup: To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Phthaloyl-L-alanine (1.0 eq) and suspend it in an inert solvent like toluene or dichloromethane.[5]

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) to the suspension at room temperature or 0°C. A catalytic amount of DMF can be added to accelerate the reaction.[10]

-

Reaction: Stir the mixture at room temperature or gentle reflux (e.g., 50°C) for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 2-Phthalimidopropionyl chloride is often used immediately in the next step due to its moisture sensitivity.

Chemical Reactivity and Core Applications

The reactivity of 2-Phthalimidopropionyl chloride is governed by the electrophilic nature of the acyl chloride carbon. This makes it an excellent acylating agent, particularly for nucleophiles like amines, alcohols, and thiols.

Amide Bond Formation: The Cornerstone Reaction

The most significant application is in the formation of amide bonds, a fundamental transformation in the synthesis of peptides and other bioactive molecules.[5] The reaction with a primary or secondary amine proceeds rapidly via a nucleophilic addition-elimination mechanism.[11][12]

Caption: Mechanism of amide formation via nucleophilic addition-elimination.

Mechanistic Explanation:

-

Addition: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[11]

-

Elimination: The intermediate is unstable. The C=O double bond reforms, and the chloride ion, being a good leaving group, is eliminated.

-

Deprotonation: A base (often a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine) removes the proton from the nitrogen to yield the final, neutral amide product and an ammonium salt.[11][13]

Application in Chiral Synthesis and Drug Development

The inherent chirality of (S)-2-Phthalimidopropionyl chloride makes it a powerful tool in asymmetric synthesis.

-

Kinetic Resolution of Amines: It can be used as a chiral resolving agent. When reacted with a racemic mixture of a chiral amine, the two enantiomers will react at different rates, leading to the formation of diastereomeric amides.[5] This allows for the separation of the diastereomers and subsequent recovery of an enantiomerically enriched amine. For example, it has been successfully used in the kinetic resolution of racemic heterocyclic amines like 2-methylindoline.[5]

-

Peptide Synthesis: It serves as a protected building block for introducing alanine residues into a peptide chain. The phthaloyl group provides robust protection during coupling reactions and can be removed later under specific conditions.[6] This allows for the controlled, stepwise assembly of complex peptide structures.

-

Intermediate for Bioactive Compounds: As a versatile chiral intermediate, it is a precursor for a wide range of more complex molecules in drug discovery programs.[6][10] Its structure can be found within various classes of compounds being investigated for therapeutic potential.

Stability, Storage, and Safety

Stability Profile

Acyl chlorides as a class are highly reactive and susceptible to hydrolysis. 2-Phthalimidopropionyl chloride will react readily with water, including atmospheric moisture, to hydrolyze back to N-Phthaloyl-L-alanine and generate corrosive hydrogen chloride (HCl) gas.[14] Therefore, it is critical to handle the compound under strictly anhydrous conditions. Concentrated solutions may also exhibit faster degradation compared to dilute ones.[15]

Recommended Handling and Storage

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen) in a cool, dry place. Recommended storage is often at refrigerated temperatures (e.g., 4°C) to minimize degradation.[3]

-

Handling: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Use dry glassware and anhydrous solvents to prevent decomposition.

Reagent Safety Considerations

The synthesis of this compound involves hazardous materials. Thionyl chloride is particularly dangerous; it is a corrosive and toxic liquid that reacts violently with water to release HCl and sulfur dioxide (SO₂), both of which are toxic and corrosive gases.[14][16] All safety protocols for handling such reagents must be strictly followed.

Conclusion

2-Phthalimidopropionyl chloride is more than a simple chemical reagent; it is a sophisticated molecular tool for the modern organic chemist. Its value lies in the strategic combination of a robust amine protecting group, a preserved chiral center, and a highly reactive functional group for carbon-nitrogen bond formation. A thorough understanding of its synthesis, from the critical stereopreserving protection step to the moisture-sensitive activation, is key to leveraging its full potential in the fields of peptide synthesis, chiral resolution, and the development of novel therapeutics.

References

-

Mahboub, R. (2009). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. TSI Journals. Available from: [Link]

-

Mahboub, R. (2009). SYNTHESIS OF SOME ( S)-ALANINE DERIVATIVES. Semantic Scholar. Available from: [Link]

-

Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

-

Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

-

National Center for Biotechnology Information. Thionyl Chloride | SOCl2 | CID 24386. PubChem. Available from: [Link]

-

Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. (2023). Available from: [Link]

-

National Center for Biotechnology Information. Stability of concentrated aqueous solutions of pralidoxime chloride. PubMed. Available from: [Link]

-

Chemical-Suppliers. (S)-2-phthalimidopropionyl chloride | CAS 4306-25-6. Available from: [Link]

-

CAS Common Chemistry. 1,3-Dihydro-1,3-dioxo-2H-isoindole-2-propanoyl chloride. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 1-(2-Phthalimidopropionyl)chloride | 17137-11-0 [sigmaaldrich.com]

- 3. CAS RN 17137-11-0 | Fisher Scientific [fishersci.at]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. phthaloyl-L-alanine chloride | 4306-25-6 | Benchchem [benchchem.com]

- 6. Buy phthaloyl-L-alanine chloride | 4306-25-6 [smolecule.com]

- 7. (S)-2-phthalimidopropionyl chloride | CAS 4306-25-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 1-(2-phthalimidopropionyl)chloride,(CAS# 17137-11-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tsijournals.com [tsijournals.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 14. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Stability of concentrated aqueous solutions of pralidoxime chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2-Phthalimidopropionyl)chloride molecular structure and weight

An In-Depth Technical Guide to N-Phthaloyl-L-alanyl Chloride

This guide provides an in-depth technical overview of N-Phthaloyl-L-alanyl chloride, a pivotal reagent in synthetic organic chemistry and drug development. We will explore its molecular structure, physicochemical properties, synthesis, and critical applications, offering field-proven insights for researchers and scientists.

Molecular Identity and Physicochemical Properties

N-Phthaloyl-L-alanyl chloride, systematically named (S)-2-(1,3-dioxoisoindolin-2-yl)propanoyl chloride, is a chiral acyl chloride derived from the amino acid L-alanine. The molecule's utility is defined by three key features:

-

The Phthaloyl Protecting Group: A robust phthalimide moiety that masks the primary amine of the original L-alanine. This group is stable under various reaction conditions, preventing unwanted side reactions of the amine, yet it can be selectively removed when needed, typically through hydrazinolysis.[1]

-

The Chiral Center: The alpha-carbon of the alanine backbone retains its (S)-configuration, making the molecule a valuable chiral building block for asymmetric synthesis. Preserving this stereochemical integrity during synthesis is paramount.[1][2]

-

The Acyl Chloride Group: This highly reactive functional group makes the molecule an excellent acylating agent. The strong electrophilicity of the carbonyl carbon facilitates nucleophilic attack, primarily for the formation of amide bonds.[1]

The structural isomer, derived from β-alanine, is known as 3-(1,3-dioxoisoindol-2-yl)propanoyl chloride. While structurally similar, its utility differs due to the lack of a chiral center and the different spacing it provides as a linker.

Table 1: Physicochemical Properties

| Property | N-Phthaloyl-L-alanyl Chloride | 3-(1,3-dioxoisoindol-2-yl)propanoyl chloride (Isomer) |

| Systematic Name | (S)-2-(1,3-dioxoisoindolin-2-yl)propanoyl chloride | 3-(1,3-dioxoisoindol-2-yl)propanoyl chloride |

| Common Synonyms | Phthaloyl-L-alanine chloride | Phthaloyl-β-alanyl chloride, 3-Phthalimidopropionyl chloride |

| CAS Number | 4306-25-6 | 17137-11-0 |

| Molecular Formula | C₁₁H₈ClNO₃ | C₁₁H₈ClNO₃ |

| Molecular Weight | 237.64 g/mol | 237.64 g/mol [3][4] |

| Appearance | Crystalline solid | Data not consistently available |

Synthesis and Reaction Mechanism

The preparation of N-Phthaloyl-L-alanyl chloride is a well-established two-step process that begins with the corresponding amino acid.[1][2] The entire workflow is designed to maximize yield and purity while preventing the racemization of the chiral center.[2]

Step 1: N-Protection of L-Alanine

The synthesis begins with the protection of the amino group of L-alanine. This is achieved through a condensation reaction with phthalic anhydride.

-

Causality of Reagent Choice: Phthalic anhydride is an ideal protecting agent because it reacts cleanly with the primary amine to form a highly stable five-membered imide ring.[1][5] The reaction is often performed in a solvent like glacial acetic acid, which facilitates the condensation while maintaining mild conditions that preserve the stereochemistry.[2][5]

Step 2: Acyl Chlorination

With the amine protected, the carboxylic acid group of the resulting N-Phthaloyl-L-alanine is activated by converting it into the more reactive acyl chloride.

-

Causality of Reagent Choice: Chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride are used.[1] Thionyl chloride is particularly effective because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1] Their removal from the reaction mixture shifts the equilibrium towards the product, driving the reaction to completion. The addition of a catalytic amount of dimethylformamide (DMF) can significantly accelerate this step.[6][7]

-

Process Control: Temperature control is a critical parameter during this stage. Excessive heat can provide enough energy to deprotonate the alpha-carbon, leading to racemization and a loss of optical purity.[2] Industrial protocols often maintain temperatures between 50-60°C to balance reaction rate with product quality.[2]

Diagram 1: Synthesis Pathway of N-Phthaloyl-L-alanyl Chloride

Caption: Two-step synthesis of N-Phthaloyl-L-alanyl chloride.

Key Applications in Research and Drug Development

The unique combination of a protected amine, a chiral center, and a reactive acylating group makes N-Phthaloyl-L-alanyl chloride a highly versatile intermediate.

-

Peptide Synthesis: The compound is a cornerstone reagent for forming amide bonds.[1] It readily reacts with the free amine of another amino acid or peptide chain. The phthaloyl group prevents self-polymerization and can be cleanly removed at a later stage using hydrazine to reveal the primary amine for further elongation of the peptide. This methodology allows for the creation of phthaloylated peptides that may exhibit enhanced biological stability or activity.[2]

-

Chiral Synthons: As an optically pure molecule, it serves as a starting material for the synthesis of more complex chiral molecules, including various pharmaceuticals and bioactive compounds.[2][6] The stereocenter is carried through the reaction sequence, influencing the final product's stereochemistry.

-

Enzyme Inhibition: Studies have shown that related compounds can act as enzyme inhibitors. For example, phthaloyl-L-alanine chloride has been reported to inhibit caspases by binding to their active sites, which has implications for modulating apoptosis.[2]

-

Polymer Chemistry: The molecule is utilized in the synthesis of advanced materials, such as optically active poly(ester-imide)s, through polycondensation reactions.[2]

Experimental Protocol: Synthesis of N-Phthaloyl-L-alanyl Chloride

This protocol is an adaptation of established laboratory procedures.[6][8] All operations should be conducted in a well-ventilated fume hood, as the reagents and byproducts are corrosive and toxic.

Materials:

-

L-Alanine

-

Phthalic Anhydride

-

Toluene

-

Thionyl Chloride (SOCl₂)

-

Anhydrous glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube

Procedure:

Part A: Synthesis of N-Phthaloyl-L-alanine

-

To a round-bottom flask, add L-alanine (1.0 eq), phthalic anhydride (1.1 eq), and toluene.

-

Equip the flask with a reflux condenser and Dean-Stark trap (or similar setup for water removal).

-

Heat the mixture to reflux (approx. 110°C) for 8 hours, collecting the water byproduct.[8]

-

After the reaction is complete, cool the mixture to approximately 60°C. The intermediate, N-Phthaloyl-L-alanine, is typically used directly in the next step without isolation.

Part B: Synthesis of N-Phthaloyl-L-alanyl Chloride

-

To the cooled toluene solution containing N-Phthaloyl-L-alanine, slowly add thionyl chloride (1.2 eq) dropwise via an addition funnel. The temperature should be maintained around 60°C.

-

After the addition is complete, heat the mixture to 75°C and maintain for 5 hours.[8] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation).

-

The resulting crude product, N-Phthaloyl-L-alanyl chloride, is a moisture-sensitive solid that can be purified by recrystallization from an appropriate anhydrous solvent if necessary.

Self-Validation/Characterization:

-

The identity and purity of the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy (to confirm the appearance of the C-Cl stretch and disappearance of the carboxylic acid O-H stretch), and melting point analysis.

Safety, Handling, and Storage

-

Reactivity: N-Phthaloyl-L-alanyl chloride is an acyl chloride and is highly sensitive to moisture. It will react readily with water and other protic solvents (like alcohols) to hydrolyze back to the carboxylic acid, releasing HCl gas.

-

Handling: Always handle within a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.

References

-

Mahboub, R., et al. (2010). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. TSI Journals. [Link]

-

SYNTHESIS OF SOME ( S)-ALANINE DERIVATIVES. Semantic Scholar. [Link]

- Preparation method for o-phthaloyl-L-alanyl-L-glutamine.

-

N-Phthaloyl-DL-phenylalanine | C17H13NO4 | CID 227754. PubChem - NIH. [Link]

-

Phthaloyl Chloride. Merck Index. [Link]

Sources

- 1. phthaloyl-L-alanine chloride | 4306-25-6 | Benchchem [benchchem.com]

- 2. Buy phthaloyl-L-alanine chloride | 4306-25-6 [smolecule.com]

- 3. 1-(2-Phthalimidopropionyl)chloride | 17137-11-0 [sigmaaldrich.com]

- 4. CAS RN 17137-11-0 | Fisher Scientific [fishersci.at]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. CN104177472A - Preparation method for o-phthaloyl-L-alanyl-L-glutamine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Phthaloylation of L-Alanine

<

Abstract

The protection of the α-amino group is a cornerstone of peptide synthesis and the broader field of medicinal chemistry. Among the various protecting groups, the phthaloyl group offers distinct advantages in terms of stability and selective removal. This technical guide provides a comprehensive examination of the mechanism, stereochemical considerations, and practical execution of the phthaloylation of L-alanine. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with field-proven insights to serve as an authoritative resource for the synthesis of N-phthaloyl-L-alanine.

Introduction: The Strategic Importance of Amino Group Protection

In the intricate world of organic synthesis, particularly in the assembly of peptides, the differential reactivity of functional groups presents a significant challenge. Amino acids, the building blocks of proteins, are bifunctional molecules containing both a nucleophilic amino group and an electrophilic carboxylic acid group.[1] To prevent undesirable side reactions, such as self-polymerization during peptide coupling, the temporary masking or "protection" of the amino group is essential.[][3]

The phthaloyl group, introduced via phthalic anhydride, serves as a robust and reliable protecting group.[4] Its utility stems from its exceptional stability across a wide range of reaction conditions, yet it can be cleaved under specific protocols, most notably via hydrazinolysis (the Ing–Manske procedure).[5] This guide will delve into the direct phthaloylation of L-alanine, a fundamental non-polar amino acid, as a model system for this critical transformation.

The Core Mechanism: A Two-Stage Transformation

The synthesis of N-phthaloyl-L-alanine from L-alanine and phthalic anhydride is not a single-step event but rather a sequential, two-stage process. Understanding this pathway is critical for optimizing reaction conditions and maximizing yield.

Stage 1: Nucleophilic Acyl Substitution and Ring Opening

The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the L-alanine amino group onto one of the electrophilic carbonyl carbons of phthalic anhydride. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the acyl-oxygen bond of the anhydride ring. The result is the formation of an intermediate o-carboxybenzamide, commonly referred to as a phthalamic acid derivative. This initial addition is typically rapid and can often occur at room temperature.

Stage 2: Intramolecular Cyclization and Dehydration

The second, and often rate-limiting, stage is the intramolecular cyclization of the phthalamic acid intermediate to form the stable five-membered phthalimide ring. This step is an intramolecular nucleophilic acyl substitution where the amide nitrogen attacks the adjacent carboxylic acid group. This process requires the elimination of a molecule of water and is typically driven by thermal energy (heating) or the use of a dehydrating agent. The formation of the highly stable imide product provides the thermodynamic driving force for the overall reaction.

Reaction Mechanism: Phthaloylation of L-Alanine

Caption: A diagram illustrating the two-stage mechanism of phthaloylation.

Stereochemical Integrity: A Critical Consideration

When working with chiral molecules like L-alanine, preserving the stereochemical integrity of the α-carbon is paramount.[6] Racemization, the formation of an equal mixture of L- and D-enantiomers, would render the product useless for most stereospecific applications, such as peptide synthesis.

The primary risk of racemization occurs under harsh reaction conditions, particularly high temperatures or the presence of a strong base.[4] High heat (typically above 150°C) can facilitate the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization.[4]

Causality Behind Experimental Choices: To mitigate this risk, several strategies have been developed:

-

Solvent-Mediated Thermal Condensation: Performing the reaction in a high-boiling point solvent, such as glacial acetic acid, allows for controlled heating (e.g., at reflux, ~118°C) to drive the dehydration step without reaching temperatures that significantly promote racemization.[4][7]

-

Azeotropic Removal of Water: Refluxing in a nonpolar solvent like toluene in the presence of triethylamine with a Dean-Stark apparatus can effectively remove the water byproduct, driving the equilibrium towards the product under milder thermal conditions.[4]

-

Microwave-Assisted Synthesis: Solvent-free, microwave-assisted methods can dramatically reduce reaction times, minimizing the duration of thermal stress on the chiral center and thus preserving stereochemical purity.[7][8]

Experimental Protocol: Thermal Condensation in Acetic Acid

This protocol describes a reliable and widely cited method for the synthesis of N-phthaloyl-L-alanine. The choice of glacial acetic acid as the solvent is strategic; it is polar enough to dissolve the amino acid and provides an acidic environment that can catalyze the dehydration step while maintaining a controlled reflux temperature.

Materials:

-

L-Alanine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of L-alanine and phthalic anhydride (e.g., 25 mmol each).

-

Solvent Addition: Add a sufficient volume of glacial acetic acid to fully dissolve the reactants upon heating (e.g., 20-30 mL).

-

Reflux: Heat the mixture to a gentle reflux (~118°C). The purpose of reflux is to provide the necessary activation energy for the intramolecular cyclization and dehydration stage of the mechanism. Maintain reflux for 5-7 hours.

-

Solvent Removal: After the reflux period, allow the mixture to cool. Remove the glacial acetic acid under reduced pressure using a rotary evaporator. This will typically yield a viscous oil or semi-solid crude product.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add hot deionized water until the solution becomes faintly turbid. The principle here is to create a mixed-solvent system where the product is soluble when hot but insoluble upon cooling.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the purified crystals of N-phthaloyl-L-alanine by vacuum filtration.

-

Wash the crystals with cold water and dry them thoroughly.

-

Experimental Workflow

Sources

- 1. Alanine - Wikipedia [en.wikipedia.org]

- 3. peptide.com [peptide.com]

- 4. tsijournals.com [tsijournals.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Use of Phthalic Anhydride for N-Protection in Amino Acid Synthesis

This guide provides an in-depth exploration of the pivotal role of phthalic anhydride in the N-protection of amino acids. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to dissect the underlying chemical principles, strategic advantages, and practical limitations of employing the phthaloyl group in complex synthetic workflows. We will examine the causality behind experimental choices, ensuring that each step is understood not just as a procedure, but as a controlled chemical manipulation grounded in established principles.

The Phthaloyl Group: A Bastion of Stability in Amine Protection

In the intricate landscape of peptide synthesis and the broader field of organic chemistry, the selective masking of reactive functional groups is paramount.[1][2] The α-amino group of an amino acid is a potent nucleophile, and its reactivity must be temporarily suppressed to prevent unwanted side reactions, such as self-polymerization, during carboxyl group activation and peptide bond formation.[3]

Phthalic anhydride serves as the quintessential reagent for installing the phthaloyl (Pht) group, a robust N-protecting group.[4][5][6] The resulting N-phthaloyl amino acid features a cyclic imide structure, which confers exceptional stability across a wide range of reaction conditions. This stability is the cornerstone of its utility.

Core Advantages:

-

Prevention of Racemization: During peptide coupling, the α-proton of an activated amino acid is susceptible to abstraction, leading to racemization. The phthaloyl group, by acylating the nitrogen twice, leaves no N-H proton, thereby significantly suppressing this pathway and preserving stereochemical integrity.[7][8]

-

Exceptional Stability: The phthalimide ring is highly resistant to acidic conditions (e.g., those used to cleave Boc groups), catalytic hydrogenation, and other reagents that might cleave more labile protecting groups.[1][9]

-

Avoidance of Over-Alkylation: In reactions like the Gabriel synthesis, using the phthalimide anion as a nitrogen nucleophile prevents the multiple alkylations that often plague reactions using ammonia, ensuring a clean synthesis of primary amines.[10][11][12]

-

Economic & Accessible: Phthalic anhydride is an inexpensive, readily available, and stable commodity chemical, making this protection strategy highly economical for large-scale production.[13][14]

Primary Limitation:

-

Harsh Deprotection: The very stability of the phthaloyl group necessitates forceful conditions for its removal. The standard method, hydrazinolysis, is highly effective but can be incompatible with sensitive functional groups or substrates elsewhere in the molecule, representing the principal drawback of this protecting group.[8]

The Mechanism of N-Phthaloylation: A Two-Step Annulation

The reaction between an amino acid and phthalic anhydride is a classic example of nucleophilic acyl substitution followed by intramolecular condensation. Understanding this mechanism is key to optimizing reaction conditions.

-

Nucleophilic Attack and Ring Opening: The primary amino group of the amino acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the phthalic anhydride molecule. This breaks the C-O-C anhydride bond, opening the ring to form an intermediate o-carboxybenzamide derivative, commonly known as a phthalamic acid.

-

Intramolecular Dehydration: Upon heating, the terminal carboxylic acid group and the amide moiety of the phthalamic acid intermediate undergo a dehydrative cyclization. This intramolecular condensation eliminates a molecule of water to form the thermodynamically stable five-membered phthalimide ring.

Caption: Mechanism of N-Phthaloylation of an amino acid.

Field-Proven Experimental Protocols

The choice of method for N-phthaloylation depends on the substrate's stability, desired reaction time, and available equipment. Below are three robust, validated protocols.

Protocol 1: Thermal Condensation in Glacial Acetic Acid

This is a widely used, traditional method valued for its simplicity and effectiveness with a range of amino acids.[4][5][7] Acetic acid serves as a solvent that facilitates the dehydration step.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the amino acid (1.0 eq) and phthalic anhydride (1.0-1.1 eq).

-

Solvent Addition: Add glacial acetic acid (approx. 2-3 mL per gram of amino acid).

-

Heating: Heat the mixture to reflux (typically 120-140°C) with stirring for 2-4 hours.[4][15] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, the reaction mixture is often poured into cold water to precipitate the product.

-

Purification: The crude solid is collected by filtration, washed with water to remove acetic acid, and then recrystallized, typically from ethanol or an ethanol/water mixture, to yield the pure N-phthaloyl amino acid.[4]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Leveraging microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields in minutes and aligning with green chemistry principles by omitting bulk solvents.[7][16]

Step-by-Step Methodology:

-

Preparation: In a microwave-safe vessel, thoroughly mix the amino acid (1.0 eq) and phthalic anhydride (1.0 eq). For solid amines that may not react readily, adding a few drops of a high-dielectric solvent like DMF can facilitate the reaction.

-

Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a moderate power (e.g., 450-750W) for 30-90 seconds. The mixture will typically fuse and then solidify upon cooling.

-

Caution: Microwave reactions can pressurize the vessel. Ensure proper venting and safety precautions. Monitor for overheating.

-

Purification: The resulting solid is cooled to room temperature. The product is then triturated with ethanol or water, filtered, and dried to afford the N-phthaloyl derivative.

Protocol 3: High-Temperature Neat Reaction

This solvent-free method involves heating the reactants above their melting points and is suitable for large-scale synthesis where solvent handling is undesirable.[5] Applying a vacuum helps to remove the water byproduct, driving the reaction to completion.[13][17]

Step-by-Step Methodology:

-

Setup: Combine the amino acid (1.0 eq) and phthalic anhydride (1.1 eq) in a flask equipped for heating and distillation (or connection to a vacuum line).

-

Heating: Heat the mixture to 180-185°C for 15-30 minutes.[5] The reaction is often conducted under reduced pressure (e.g., 40 mmHg) to facilitate the removal of water.[5][13]

-

Work-up: Allow the molten mixture to cool and solidify.

-

Purification: The crude solid can be purified by recrystallization as described in Protocol 1.

Data Summary: Comparative Analysis of N-Phthaloylation Methods

| Amino Acid | Method | Conditions | Time | Yield (%) | Reference |

| Glycine | Acetic Acid | Reflux | 2 h | 87.1 | [4] |

| Microwave (Neat) | 750W | 60 s | 96 | ||

| Thermal (Neat) | 180-185°C | 15 min | 92 | [5] | |

| L-Alanine | Acetic Acid | Reflux | 2 h | 80.3 | [4] |

| Thermal (Neat) | 130-135°C, 40 mmHg | 15-30 min | 85.3 | [5] | |

| L-Phenylalanine | Acetic Acid | Reflux | 2 h | 78.5 | [4] |

| Microwave (Neat) | 750W | 45 s | 82 | ||

| Thermal (Neat) | 130-135°C, 40 mmHg | 15-30 min | 90.5 | [5] |

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [penwidth=1.5, color="#4285F4"];// Nodes A[label="1. Reactant Staging\n(Amino Acid + Phthalic Anhydride)"]; B[label="2. Reaction\n(Thermal, Microwave, etc.)"]; C [label="3. Reaction Work-up\n(Precipitation/Quenching)"]; D [label="4. Purification\n(Filtration & Recrystallization)"]; E [label="5. Characterization\n(NMR, FT-IR, TLC, MP)"]; // Edges A -> B; B -> C; C -> D; D -> E;

}

Caption: General experimental workflow for N-phthaloylation.

The Critical Step: Deprotection via Hydrazinolysis

Cleaving the robust phthalimide ring requires a potent nucleophile capable of breaking the two amide bonds. The Ing-Manske procedure, using hydrazine, is the gold standard.[8]

Mechanism: Hydrazine performs a nucleophilic attack on one of the imide carbonyls, opening the ring. A subsequent, rapid intramolecular cyclization forms the highly stable, six-membered phthalhydrazide ring, releasing the desired primary amine. The precipitation of phthalhydrazide from the reaction mixture serves as a powerful thermodynamic driving force, ensuring the reaction proceeds to completion.

Caption: Deprotection of an N-phthaloyl amino acid via hydrazinolysis.

Protocol 4: Deprotection with Hydrazine Hydrate

-

Dissolution: Dissolve the N-phthaloyl amino acid (1.0 eq) in ethanol or a similar suitable solvent in a round-bottom flask.

-

Reagent Addition: Add hydrazine hydrate (H₂NNH₂·H₂O, typically 1.5-2.0 eq) to the solution.

-

Heating: Heat the mixture to reflux for 1-3 hours. A voluminous white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature. Acidify with dilute HCl to protonate the liberated amine and dissolve any remaining starting material.

-

Isolation: Filter the mixture to remove the insoluble phthalhydrazide.

-

Purification: Evaporate the filtrate to dryness. The resulting solid is the hydrochloride salt of the amino acid, which can be used directly or neutralized to obtain the free amino acid.

Characterization and Validation

Confirmation of a successful synthesis is achieved through standard analytical techniques.

-

Thin-Layer Chromatography (TLC): Essential for monitoring reaction completion, using a mobile phase such as benzene:ethanol (6:4).[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characterized by the disappearance of the primary amine N-H stretches and the appearance of the characteristic symmetric and asymmetric C=O stretching bands of the imide ring (approx. 1770 and 1700 cm⁻¹).[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the amine protons and the appearance of aromatic protons from the phthaloyl group, along with the expected signals for the amino acid backbone.[4]

-

Melting Point (MP): A sharp melting point consistent with literature values indicates high purity.

Broader Synthetic Context: The Gabriel Synthesis

The N-phthaloylation of an amine is the foundational step of the Gabriel Synthesis , a classic and reliable method for preparing primary amines.[10][18] In the context of amino acid synthesis, this method can be adapted by using an α-halo ester as the alkylating agent for potassium phthalimide. Subsequent hydrolysis of the ester and hydrazinolysis of the phthalimide group yields the desired amino acid.[11][12][19] This application underscores the power of the phthaloyl group in controlling reactivity for C-N bond formation.

Conclusion

Phthalic anhydride is a powerful, economical, and straightforward reagent for the installation of the N-phthaloyl protecting group on amino acids. The resulting phthalimide offers exceptional stability, particularly against acid, and is instrumental in preventing racemization during subsequent synthetic steps. This robustness, however, comes at the cost of requiring harsh hydrazinolysis for deprotection. For a synthetic chemist, the decision to use the phthaloyl group is a strategic one, balancing the need for a highly resilient protecting group against the tolerance of the overall molecular framework to the conditions required for its ultimate removal. Its continued use in both academic research and industrial-scale synthesis is a testament to its reliability and effectiveness in the precise art of chemical synthesis.

References

- Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. (Source: Al-Nahrain Journal of Science) [URL: https://www.iasj.net/iasj/article/101869]

- Phthalic anhydride (PA): a valuable substrate in organic transformations. (Source: RSC Advances, PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10423011/]

- Mild and effective N-phthaloylation of amino acids. (Source: Amino Acids, PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/15538561/]

- What is Gabriel Phthalimide Synthesis Reaction?. (Source: BYJU'S) [URL: https://byjus.com/chemistry/gabriel-phthalimide-synthesis-reaction/]

- Phthalic anhydride (PA): a valuable substrate in organic transformations. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03795a]

- Phthalimides. (Source: Organic Chemistry Portal) [URL: https://www.organic-chemistry.org/protective-groups/amino/phthalimides.htm]

- A simple preparation of phthaloyl amino acids via a mild phthaloylation. (Source: ResearchGate) [URL: https://www.researchgate.

- Scheme 2. Reactions of phthalic anhydride with aromatic amino-carboxylic acids. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Scheme-2-Reactions-of-phthalic-anhydride-with-aromatic-amino-carboxylic-acids_fig2_236923594]

- Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. (Source: TriLink BioTechnologies) [URL: https://www.trilinkbiotech.com/blog/comparison-of-deprotection-methods-for-the-phthalimidyl-amino-cpgs]

- Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl roup of the other amino acid with the elimination of a molecule of water. For example. (Source: Not specified) [URL: https://www.shaalaa.

- Synthesis of α-Amino Acids By modifying the nitrogen as a phthalimide salt. (Source: Not specified) [URL: https://chem.ucla.edu/~harding/IGOC/S/synthesisofaminoacids02.png]

- Note Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. (Source: Indian Journal of Chemistry) [URL: http://nopr.niscpr.res.in/bitstream/123456789/22900/1/IJC(B)%2041B(12)%202684-2685.pdf]

- Is this a good mechanism for the reaction of amino acids with phthalic anhydride? Any suggestions? : r/chemhelp. (Source: Reddit) [URL: https://www.reddit.com/r/chemhelp/comments/5q393b/is_this_a_good_mechanism_for_the_reaction_of/]

- Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. (Source: ResearchGate) [URL: https://www.researchgate.

- 26.4: Synthesis of Amino Acids. (Source: Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids]

- What is gabrial pathalimide synthesised for the preparation of amino acid?. (Source: Quora) [URL: https://www.quora.

- Gabriel Phthalimide Synthesis Mechanism. (Source: Unacademy) [URL: https://unacademy.com/content/jee/study-material/chemistry/gabriel-phthalimide-synthesis-mechanism/]

- N-Tetrachlorophthaloyl (TCP) for ready protection/deprotection of amino sugar glycosides. (Source: Bioorganic & Medicinal Chemistry) [URL: https://pubmed.ncbi.nlm.nih.gov/9007275/]

- Mild and effective N-phthaloylation of amino acids | Request PDF. (Source: ResearchGate) [URL: https://www.researchgate.

- Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3' -. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/9531920/]

- Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. (Source: Thieme) [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0028-1087932.pdf]

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source: Not specified) [URL: https://www.welsonbio.com/news/protecting-groups-in-peptide-synthesis-a-detailed-guide-73063851.html]

- Protecting Groups in Peptide Synthesis. (Source: PubMed, NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999941/]

- Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/24731621/]

- Protection of amino group as N-phthalyl derivative using microwave irradiation | Request PDF. (Source: ResearchGate) [URL: https://www.researchgate.

- Phthalic anhydride: Significance and symbolism. (Source: Not specified) [URL: https://evidence.unseenbio.

- Phthaloyl amino acids as anti-inflammatory and immunomodulatory prototypes. (Source: ResearchGate) [URL: https://www.researchgate.

- Mild and effective N-phthaloylation of amino acids. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Mild-and-effective-N-phthaloylation-of-amino-acids-Zeng-Liu/c01990c7438403d151244e83c07223b20468352b]

- Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. (Source: Springer Nature Experiments) [URL: https://experiments.springernature.com/articles/10.1385/1-59259-224-1:115]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gcwgandhinagar.com [gcwgandhinagar.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wisdomlib.org [wisdomlib.org]

- 7. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]

- 8. Phthalimides [organic-chemistry.org]

- 9. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. byjus.com [byjus.com]

- 11. Synthesis of α-Amino Acids By modifying the nitrogen as a phthalimide salt [ns1.almerja.com]

- 12. quora.com [quora.com]

- 13. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 19. chem.libretexts.org [chem.libretexts.org]

understanding the reactivity of acyl chlorides in organic synthesis

An In-Depth Technical Guide to the Reactivity of Acyl Chlorides in Organic Synthesis

Authored by a Senior Application Scientist

Foreword: The Quintessential Acylating Agent

In the landscape of organic synthesis, few functional groups offer the combination of high reactivity and synthetic versatility of acyl chlorides (also known as acid chlorides).[1][2] As the most reactive derivatives of carboxylic acids, they serve as powerful electrophilic building blocks for the construction of a vast array of other functional groups, including esters, amides, anhydrides, and ketones.[1][3][4] This guide provides an in-depth exploration of the fundamental principles governing their reactivity, practical methodologies for their use, and the critical considerations required for their successful application in research and development.

The Heart of Reactivity: Electronic Structure and Causality

The exceptional reactivity of acyl chlorides stems from the electronic properties of the acyl chloride functional group, -C(=O)Cl.[2][5][6] The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine.[2][5] Both atoms exert a strong inductive electron-withdrawing effect, pulling electron density away from the carbonyl carbon. This, combined with the resonance delocalization of the carbonyl pi-bond, renders the carbon atom highly electron-deficient and thus, a potent electrophile, readily attacked by nucleophiles.[5][6]

Furthermore, the chloride ion (Cl⁻) is an excellent leaving group. Its stability as an independent, weakly basic anion is a key thermodynamic driving force for the substitution reactions that characterize acyl chloride chemistry. This combination of a highly electrophilic center and a superb leaving group places acyl chlorides at the apex of the reactivity ladder for carboxylic acid derivatives.

Relative Reactivity of Carboxylic Acid Derivatives

| Derivative | Structure | Leaving Group | Relative Reactivity |

| Acyl Chloride | R-CO-Cl | Cl⁻ | Highest |

| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | High |

| Ester | R-CO-OR' | R'O⁻ | Moderate |

| Amide | R-CO-NR'₂ | R'₂N⁻ | Low (Generally Unreactive) |

The Universal Pathway: Nucleophilic Acyl Substitution

The vast majority of acyl chloride reactions proceed through a common, two-step mechanism known as nucleophilic acyl substitution or, more descriptively, addition-elimination .[7][8][9]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is transient. It collapses by reforming the C=O double bond, and in the process, ejects the most stable leaving group, which is the chloride ion.[5]

This mechanistic consistency is the foundation upon which the synthetic utility of acyl chlorides is built.

Caption: General Mechanism: Nucleophilic Acyl Substitution.

Core Transformations in Synthesis

The true power of acyl chlorides lies in their ability to be readily converted into a wide range of other functional groups.

Synthesis of Esters (Esterification)

The reaction of an acyl chloride with an alcohol provides a rapid and often irreversible route to ester formation.[10][11] This method is frequently superior to Fischer esterification due to its faster reaction rate and the fact that it goes to completion.[12]

Causality: The reaction is vigorous because alcohols are effective nucleophiles.[11] The hydrogen chloride (HCl) gas evolved is a corrosive byproduct.[11] To neutralize this acid and drive the equilibrium towards the products, a weak, non-nucleophilic base such as pyridine or triethylamine (TEA) is almost always included.[13][14] The base deprotonates the intermediate, preventing the reversal of the addition step and scavenging the HCl produced.

Experimental Protocol: Synthesis of Ethyl Benzoate

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethanol (10 mL) and anhydrous dichloromethane (DCM, 30 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add pyridine (1.2 equivalents) to the stirring solution.

-

Acyl Chloride Addition: Add benzoyl chloride (1.0 equivalent) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above 5 °C. A precipitate of pyridinium hydrochloride will form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl benzoate. Purify by distillation or flash chromatography as needed.

Synthesis of Amides (Amidation)

Acyl chlorides react violently with concentrated ammonia and readily with primary and secondary amines to produce primary, secondary, and tertiary amides, respectively.[15][16][17]

Causality: Amines are generally more nucleophilic than alcohols, leading to very rapid reactions.[16] Similar to esterification, the reaction produces HCl.[17] This will react with the amine starting material to form an unreactive ammonium salt. Therefore, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base to neutralize the HCl.[12] Alternatively, one equivalent of the amine can be used with one equivalent of an external base like triethylamine.[18]

Sources

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]

- 3. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. savemyexams.com [savemyexams.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. savemyexams.com [savemyexams.com]

- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Amide Synthesis [fishersci.co.uk]

Preserving Chirality: A Technical Guide to the Optical Purity of Phthaloyl-L-alanine Chloride

For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is not merely a matter of academic interest—it is a critical determinant of therapeutic efficacy and safety. Phthaloyl-L-alanine chloride, a key intermediate in the synthesis of complex peptides and pharmaceuticals, exemplifies this principle.[1] Its utility is directly proportional to its enantiomeric purity. This guide provides an in-depth examination of the factors governing the optical purity of phthaloyl-L-alanine chloride, offering field-proven protocols and the causal reasoning behind critical experimental choices to ensure the synthesis and analysis of this reagent at the highest level of optical fidelity.

Foundational Synthesis: Securing the Precursor's Chirality

The journey to optically pure phthaloyl-L-alanine chloride begins with its precursor, N-phthaloyl-L-alanine. The optical purity of the final product can never exceed that of its starting material. Therefore, the synthesis and validation of this intermediate is a non-negotiable first step.

The standard synthesis involves the condensation of L-alanine with phthalic anhydride.[2][3] This reaction proceeds via a nucleophilic acyl substitution, where the amino group of L-alanine attacks a carbonyl carbon of the anhydride, followed by cyclization and dehydration to form the stable phthalimide ring.[3]

Causality Behind the Protocol: Why This Method Preserves Chirality

The chirality of L-alanine resides at the α-carbon. During the N-phthaloylation reaction, this chiral center is not directly involved in the bond-forming events. The reaction occurs at the nitrogen atom, leaving the C-H bond at the α-carbon untouched. Consequently, when conducted under appropriate thermal conditions (e.g., reflux in a suitable solvent like glacial acetic acid), the risk of racemization at this stage is minimal.[3] However, rigorous purification and characterization are essential to validate this assumption.

Protocol 1: Synthesis of N-Phthaloyl-L-alanine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1.0 eq) and phthalic anhydride (1.0 eq) in glacial acetic acid.[3]

-

Thermal Conditions: Reflux the mixture for 5-7 hours.[3] The elevated temperature is necessary to drive the dehydration and ring-closure to completion.

-

Work-up & Purification:

-

Remove the solvent under reduced pressure.

-

The crude product is often purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

-

-

Self-Validation Checkpoint: Before proceeding, the optical purity of the synthesized N-phthaloyl-L-alanine must be confirmed. This is typically achieved by measuring its specific rotation using polarimetry. The observed value should be compared against a reliable literature or reference standard value. A significant deviation indicates either incomplete reaction, residual chiral impurities, or unexpected racemization, and must be addressed before proceeding.

The Critical Conversion: From Carboxylic Acid to Acid Chloride

The conversion of N-phthaloyl-L-alanine to its corresponding acid chloride is the most precarious step concerning the preservation of optical purity.[4] This activation of the carboxyl group, typically achieved with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, dramatically increases the reactivity of the molecule.[2][5]

The Specter of Racemization: Understanding the Oxazolone Mechanism

The primary pathway for racemization during acid chloride formation is through the formation of an intermediate 5(4H)-oxazolone (also known as an azlactone). This mechanism is particularly relevant for N-acyl amino acids.

The activation of the carboxyl group makes the α-proton more acidic. In the presence of a base (or even the weakly basic nitrogen of another molecule), this proton can be abstracted. The resulting enolate can then cyclize to form the planar, achiral oxazolone intermediate. Subsequent attack by a chloride ion to open the ring can occur from either face with equal probability, leading to a racemic mixture of the acid chloride.

Expertise in Practice: Mitigating Racemization

Controlling the reaction conditions is paramount to suppress the oxazolone pathway.

-

Choice of Reagent: While both thionyl chloride and oxalyl chloride are effective, oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl). Thionyl chloride reactions can sometimes require higher temperatures, increasing the racemization risk. [5]* Temperature Control: The reaction must be performed at low temperatures (e.g., 0 °C to room temperature). Exothermic heat generated during the reaction must be dissipated effectively to prevent localized heating that can promote oxazolone formation.

-

Absence of Base: The reaction should be run in the absence of external bases, which would accelerate the abstraction of the α-proton. [6]* Solvent: An inert solvent, such as toluene or dichloromethane, is typically used. [7]

Protocol 2: Synthesis of Phthaloyl-L-alanine Chloride

-

Setup: To a flask containing dry N-phthaloyl-L-alanine (1.0 eq) under an inert atmosphere (e.g., nitrogen or argon), add a dry, inert solvent like toluene.

-

Reagent Addition: Cool the suspension in an ice bath (0-5 °C). Slowly add thionyl chloride (e.g., 1.2 eq) dropwise, maintaining the low temperature. [7]A catalytic amount of dimethylformamide (DMF) can accelerate the reaction but must be used judiciously. [2]3. Reaction: Allow the reaction to stir at low temperature and then gradually warm to room temperature until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting product is a crystalline solid that is highly sensitive to moisture and is often used immediately in the next step without further purification. [2]

The Moment of Truth: A Multi-Pronged Approach to Purity Analysis

Relying on a single analytical technique to determine optical purity is insufficient for rigorous scientific and pharmaceutical applications. A self-validating system employs orthogonal methods to provide a comprehensive and trustworthy assessment.

Caption: Orthogonal analytical workflow for purity.

Method 1: Polarimetry (Classical Screening)

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. [8]It serves as an excellent, rapid screening tool.

-

Principle: The magnitude and direction of rotation are proportional to the concentration of the chiral substance and the path length of the light. The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration).

-

Calculation: Optical Purity (%) is calculated as: ([α]observed / [α]pure) * 100. [9]* Limitations: This technique is highly sensitive to impurities, concentration errors, temperature, and solvent. [9]Crucially, it measures the net rotation of a mixture and cannot distinguish between a sample that is 50% pure and one that is 50% pure but contains a highly rotating impurity. Therefore, it is not a standalone method for definitive quantification but is invaluable as a quick check. [9]

Method 2: Chiral High-Performance Liquid Chromatography (HPLC) (Definitive Quantification)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). [10]It physically separates the two enantiomers, allowing for their individual quantification.

-

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The L- and D-enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks. [11]* Calculation: Enantiomeric Excess (% e.e.) is calculated from the peak areas of the two enantiomers (A₁ and A₂): % e.e. = |(A₁ - A₂) / (A₁ + A₂)| * 100. The terms optical purity and enantiomeric excess are often used interchangeably. [9]* Causality in Method Development:

-

Column Selection: Polysaccharide-derived CSPs (e.g., Chiralcel OD, Chiralpak AD) are highly effective for separating N-acyl amino acid derivatives. [11]The choice depends on the specific derivative, and screening several columns may be necessary.

-

Mobile Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. The ratio is optimized to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.

-

Detection: UV detection is standard, as the phthaloyl group is a strong chromophore. [12]

-

Comparative Analysis of Purity Assessment Methods

| Parameter | Polarimetry | Chiral HPLC |

| Principle | Measures bulk optical rotation | Physical separation of enantiomers |

| Primary Output | Specific Rotation ([α]) | Peak areas, Enantiomeric Excess (% e.e.) |

| Accuracy | Lower; sensitive to impurities & conditions [9] | High; direct quantification of enantiomers |